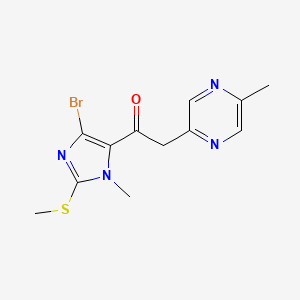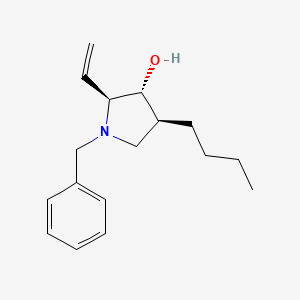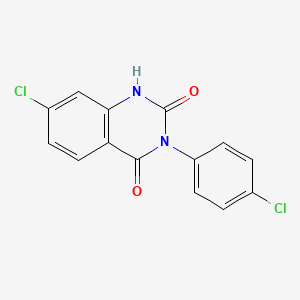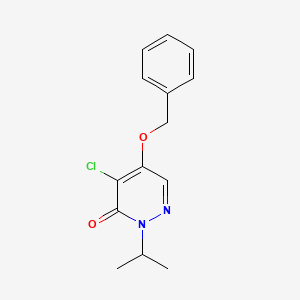
5-(Benzyloxy)-4-chloro-2-(propan-2-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and an isopropyl group attached to a pyridazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and suitable leaving groups.
Isopropylation: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
科学的研究の応用
5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of 5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the chlorine atom and isopropyl group may enhance specificity and affinity. The pyridazinone core can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an isopropyl group.
5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one: Similar structure but with an ethyl group instead of an isopropyl group.
5-(Benzyloxy)-4-chloro-2-tert-butylpyridazin-3(2H)-one: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The isopropyl group provides steric hindrance and hydrophobic interactions that can influence the compound’s reactivity and binding affinity, distinguishing it from other similar compounds.
特性
CAS番号 |
88094-11-5 |
|---|---|
分子式 |
C14H15ClN2O2 |
分子量 |
278.73 g/mol |
IUPAC名 |
4-chloro-5-phenylmethoxy-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(2)17-14(18)13(15)12(8-16-17)19-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 |
InChIキー |
XNQICUYOQLYLHL-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
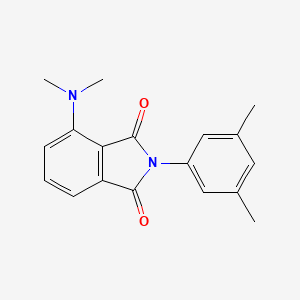
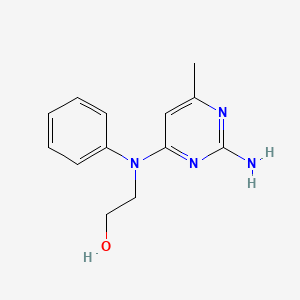
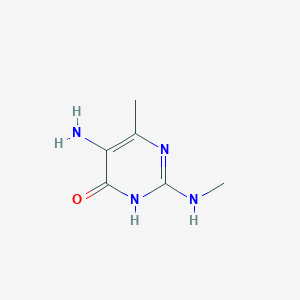
![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)
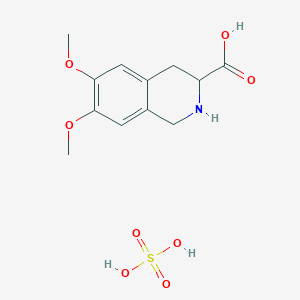

![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
